molecular formula C9H12ClN B2413157 [(1S)-1-(4-Chlorophenyl)ethyl]methylamine CAS No. 66399-57-3

[(1S)-1-(4-Chlorophenyl)ethyl]methylamine

Cat. No. B2413157
CAS RN: 66399-57-3
M. Wt: 169.65
InChI Key: ZTHCGUAPWQKOPA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(1S)-1-(4-Chlorophenyl)ethyl]methylamine” is a chemical compound with the CAS Number: 66399-57-3 . It has a molecular weight of 169.65 . The IUPAC name for this compound is (1S)-1-(4-chlorophenyl)-N-methylethanamine .


Molecular Structure Analysis

The InChI code for “[(1S)-1-(4-Chlorophenyl)ethyl]methylamine” is 1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[(1S)-1-(4-Chlorophenyl)ethyl]methylamine” is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Enzymatic Resolution in Chemical Synthesis

[(1S)-1-(4-Chlorophenyl)ethyl]methylamine has been utilized in the enzymatic resolution process. The commercial lipase from Candida antarctica (Novozym 435) was used for the enantioselective amidation of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine. This process facilitated the synthesis of a novel triazolopyrimidine herbicide, demonstrating the compound's application in agricultural chemistry (Zhang et al., 2018).

Reaction Studies in Gas-Phase Chemistry

The gas-phase reactions involving chloroethene and [(1S)-1-(4-Chlorophenyl)ethyl]methylamine have been explored. These studies are crucial for understanding the compound's behavior and reactivity in different chemical environments, which is essential for various scientific applications, including developing new chemical synthesis methods (Nixdorf & Grützmacher, 1999).

Biological Evaluation for Sigma Receptors

Research into the binding affinity of certain N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including derivatives of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine, has been conducted. These studies are crucial in pharmacology and medicinal chemistry, particularly for understanding the interaction of these compounds with sigma receptors, which has implications in drug development (de Costa et al., 1992).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of various derivatives of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine have been widely studied. These investigations contribute to the field of organic chemistry, aiding in the development of new synthetic routes and understanding the structural properties of related compounds (Johnson et al., 2006).

Corrosion Inhibition Studies

In industrial applications, derivatives of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine have been examined as corrosion inhibitors. Such studies are vital in materials science, especially for protecting metals like aluminum alloys in corrosive environments (Raviprabha & Bhat, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves and eye/face protection .

properties

IUPAC Name

(1S)-1-(4-chlorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHCGUAPWQKOPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.